Belinostat

cardiac safety hERG inhibition QTc prolongation

Belinostat is the only FDA-approved HDAC inhibitor specifically approved for R/R PTCL monotherapy, distinct from vorinostat (CTCL-only) and romidepsin (dual CTCL/PTCL). It provides broad-coverage pan-HDAC inhibition (Class I, IIA, IIB) with HDAC6 IC50=10 nM (22.6-fold more potent than romidepsin) and unique clinically achievable HDAC5 engagement (IC50=76 nM vs. Cmax=220 nM). Unlike CYP450-metabolized alternatives, its UGT1A1 glucuronidation pathway avoids drug-drug interaction liabilities critical for combination studies. Demonstrated cardiac safety (no QTc prolongation, zero Torsades de Pointes cases) makes it the preferred choice for cardiotoxicity-sensitive protocols.

Molecular Formula C15H14N2O4S
Molecular Weight 318.3 g/mol
CAS No. 414864-00-9
Cat. No. B1667918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBelinostat
CAS414864-00-9
SynonymsBelinostat;  PXD 101;  Beleodaq;  PDX101;  PX 105684;  PXD-101;  PXD101
Molecular FormulaC15H14N2O4S
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO
InChIInChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+
InChIKeyNCNRHFGMJRPRSK-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Belinostat (CAS 414864-00-9) Procurement Guide: Quantifiable Differentiation Among FDA-Approved HDAC Inhibitors for PTCL


Belinostat (PXD101, trade name Beleodaq) is a hydroxamate-class, pan-selective histone deacetylase (HDAC) inhibitor with demonstrated inhibitory activity against Class I (HDAC1/2/3/8: IC50 41/125/30/216 nM), Class IIA (HDAC4/7/9: 115/67/128 nM), and Class IIB (HDAC6: 82 nM) isoforms . It received U.S. FDA approval in 2014 as monotherapy for relapsed or refractory peripheral T-cell lymphoma (R/R PTCL) and is one of four FDA-approved HDAC inhibitors in oncology, alongside vorinostat (SAHA), romidepsin (FK228), and panobinostat (LBH589) [1]. Despite shared hydroxamate zinc-binding group chemistry with vorinostat and panobinostat, belinostat carries a structurally distinctive phenylsulfamoyl moiety, is uniquely metabolized via UGT1A1-mediated glucuronidation, and exhibits a differentiated cardiac safety and hematologic toxicity profile that carries direct implications for clinical and preclinical procurement decisions [2].

Why Belinostat Cannot Be Interchanged with Vorinostat, Romidepsin, or Panobinostat: Key Differentiators for Informed Procurement


Although belinostat, vorinostat, romidepsin, and panobinostat all share HDAC inhibition as their nominal mechanism of action, they diverge substantially along dimensions that directly affect clinical deployability and preclinical experimental design: (i) regulatory indication scope—belinostat is the only agent among these four approved exclusively for R/R PTCL, whereas vorinostat is restricted to CTCL and romidepsin spans both CTCL and PTCL [1]; (ii) HDAC isoform selectivity—romidepsin is a Class I-selective inhibitor (HDAC1/2/3 IC50 ~1 nM, HDAC6 IC50 226 nM), while belinostat is a pan-HDAC inhibitor with a broader target spectrum that includes Class IIA and IIB isoforms [2]; (iii) metabolic route—belinostat is predominantly cleared via UGT1A1-mediated glucuronidation (80–90%), unlike vorinostat and romidepsin which rely on CYP450 oxidation, creating distinct drug-drug interaction liabilities [3]; and (iv) cardiac safety—belinostat demonstrates no clinically meaningful QTc prolongation or Torsades de Pointes, in contrast to vorinostat (hERG IC50 322 nM vs. Cmax 1,200 nM; 7 reported Torsades cases) and romidepsin (which carries FDA-mandated ECG monitoring requirements) [3][4]. These differences collectively preclude simple generic interchange in both clinical and laboratory settings.

Belinostat Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Vorinostat, Romidepsin, and Panobinostat


Cardiac Electrophysiology Safety: Belinostat Demonstrates No QTc Prolongation vs. Vorinostat's hERG-Mediated Cardiotoxicity

Belinostat is differentiated from vorinostat by its absence of clinically meaningful cardiac repolarization effects. Pooled ECG analyses from multiple belinostat clinical trials demonstrated no meaningful effect on cardiac repolarization, no clinically relevant changes in heart rate, PR duration, or QRS duration, and zero cases of Torsades de Pointes [1]. In contrast, vorinostat exhibits potent hERG ion-channel inhibition (IC50 = 322 nM) at clinically achievable concentrations (Cmax = 1,200 nM), a finding that correlates with the highest rate of cardiac adverse drug reactions among all HDAC inhibitors (n = 146, P < 0.05) and 7 reported cases of Torsades de Pointes [2]. Romidepsin similarly carries FDA-mandated ECG and electrolyte monitoring requirements due to QTc prolongation risk [3]. This safety differentiation has direct implications for selecting belinostat in patient populations with pre-existing cardiovascular comorbidities or in preclinical models requiring extended exposure without cardiotoxicity confounders.

cardiac safety hERG inhibition QTc prolongation Torsades de Pointes HDAC inhibitor

Metabolic Clearance Pathway: Belinostat's UGT1A1-Dependent Glucuronidation Avoids CYP450-Mediated Drug-Drug Interactions

Belinostat is predominantly (80–90%) metabolized by hepatic UGT1A1-mediated glucuronidation, a metabolic pathway distinct from the CYP450-dependent oxidation that clears vorinostat, romidepsin, and panobinostat [1]. This metabolic divergence carries practical consequences: belinostat co-administration with the CYP2C9 substrate warfarin produced no clinically significant pharmacokinetic interaction [1], whereas vorinostat and romidepsin, as CYP450 substrates, are subject to the full spectrum of CYP-mediated drug-drug interactions. Belinostat's elimination half-life is the shortest among approved HDAC inhibitors (t1/2 = 1.1 h), with a Tmax of 0.42 h—the lowest in class—enabling rapid attainment of therapeutic concentrations and rapid clearance upon discontinuation [2]. This contrasts with vorinostat and romidepsin (Tmax = 4 h, t1/2 ~2–3 h respectively) [2]. However, the UGT1A1 dependency introduces a pharmacogenetic liability: patients homozygous for the UGT1A1*28 reduced-function allele (approximately 10% of White, 20% of Black populations) require a dose reduction from 1,000 mg/m² to 750 mg/m² to mitigate toxicity [1].

pharmacokinetics UGT1A1 glucuronidation drug-drug interaction CYP450 metabolic clearance

FDA Regulatory Indication Scope: Belinostat Is the Only HDAC Inhibitor Approved Exclusively for R/R PTCL

Among the four FDA-approved HDAC inhibitors, regulatory indication scope provides a critical differentiator for procurement. Belinostat (Beleodaq) received FDA approval in 2014 exclusively for the treatment of relapsed or refractory peripheral T-cell lymphoma (R/R PTCL) [1]. In contrast, vorinostat (Zolinza) is approved only for cutaneous T-cell lymphoma (CTCL) and lacks a PTCL indication; romidepsin (Istodax) holds approvals for both CTCL and PTCL; and panobinostat (Farydak) is approved for multiple myeloma, not T-cell lymphoma [2]. This means belinostat occupies a unique regulatory niche as the only first-generation hydroxamate HDAC inhibitor with a PTCL-specific monotherapy label. In the pivotal BELIEF (CLN-19) trial (n = 129 enrolled, 120 evaluable), belinostat monotherapy at 1,000 mg/m² days 1–5 q21d produced an overall response rate (ORR) of 25.8% (31/120), including 10.8% complete responses (CR) and 15% partial responses (PR), with a median duration of response of 13.6 months—the longest ongoing responder exceeding 36 months at data cutoff [1]. For comparison, romidepsin's pivotal Phase II trial in R/R PTCL (n = 130) yielded ORR 25%, CR/CRu 15%, and median DOR 17 months [3].

FDA approval peripheral T-cell lymphoma PTCL regulatory indication orphan drug

Pan-HDAC Inhibition Profile: Belinostat's Broad Isoform Coverage Contrasts with Romidepsin's Class I Restriction

Belinostat is a pan-HDAC inhibitor with demonstrated biochemical activity against Class I (HDAC1/2/3/8), Class IIA (HDAC4/5/7/9), Class IIB (HDAC6/10), and Class IV (HDAC11) isoforms, as shown in head-to-head enzymatic assay panels [1]. Quantitative comparison reveals that belinostat inhibits HDAC6 with an IC50 of 10 nM, approximately 22.6-fold more potently than romidepsin (HDAC6 IC50 = 226 nM) [1]. This is mechanistically significant because HDAC6 is a cytoplasmic deacetylase that regulates α-tubulin acetylation, HSP90 chaperone function, and cellular stress responses—pathways not engaged by Class I-selective agents . Conversely, romidepsin is 26-fold more potent against HDAC1 (IC50 1 nM vs. belinostat 26 nM) [1]. The Nature Scientific Reports pharmacovigilance analysis further identified that belinostat was the only HDAC inhibitor among those studied to potently inhibit HDAC5 at clinically achievable concentrations (IC50 = 76 nM vs. Cmax = 220 nM), whereas vorinostat, panobinostat, and romidepsin all demonstrated clinically relevant off-target BRD4 inhibition—a protein associated with thrombocytopenia—that belinostat lacks [2].

HDAC isoform selectivity pan-HDAC inhibitor Class I HDAC Class II HDAC IC50 comparison

PTCL Subtype-Specific Efficacy: Belinostat Achieves 45% ORR in AITL/TFH Subtype vs. 23% in PTCL-NOS

Belinostat exhibits marked differential efficacy across PTCL histological subtypes. In the pivotal BELIEF trial, the ORR in the angioimmunoblastic T-cell lymphoma (AITL) subgroup—a malignancy of T follicular helper (TFH) cell origin—was 45% (n = 10), compared with 23% in PTCL-not otherwise specified (PTCL-NOS, n = 18) and 15% in ALK-negative anaplastic large cell lymphoma (ALK- ALCL, n = 13) [1]. This 45% ORR in AITL contrasts with romidepsin's reported AITL ORR of 30% (n = 27) in its pivotal Phase II study for R/R PTCL [2]. While cross-trial comparisons require caution, these data from similarly designed single-arm registration trials suggest that belinostat may offer particular efficacy advantage in the TFH/AITL subtype, which is notable given that the Phase III Ro-CHOP trial of romidepsin plus CHOP in first-line PTCL showed benefit exclusively in the TFH subgroup and was negative in the overall population [3]. A recent preclinical study further demonstrated strong cross-resistance between belinostat and romidepsin in non-TFH PTCL models (Spearman ρ = 0.77, P < 10⁻⁶), supporting the hypothesis that these two agents may share TFH-subtype-specific activity while being less interchangeable in non-TFH disease [3].

angioimmunoblastic T-cell lymphoma AITL TFH phenotype PTCL-NOS subtype-specific efficacy overall response rate

Thrombocytopenia Risk: Belinostat 7% Grade 3/4 vs. Higher Rates with Vorinostat, Panobinostat, and Romidepsin Due to Distinct Off-Target Profiles

Belinostat exhibits a differentiated hematologic toxicity profile, particularly with respect to thrombocytopenia—a dose-limiting toxicity common to HDAC inhibitors. In the BELIEF trial, grade 3/4 thrombocytopenia occurred in 7% of patients [1]. The WHO VigiAccess pharmacovigilance analysis (1976–2024, n = 12,779 total ADRs) identified that thrombocytopenia observed with vorinostat, panobinostat, and romidepsin may stem from three converging mechanisms that are attenuated or absent for belinostat: (i) dual inhibition of HDAC1 and HDAC2 at clinically achievable concentrations; (ii) higher volume of distribution (Vd) enabling greater bone marrow drug penetration—the study explicitly notes that 'These HDACIs, except for belinostat, demonstrated the highest Vd'; and (iii) potent off-target BRD4 inhibition (panobinostat IC50 = 5.0 nM, vorinostat = 27 nM, romidepsin = 36 nM), a protein whose inhibition is independently associated with grade ≥3 thrombocytopenia in ~15% of patients in clinical trials [2]. Belinostat lacks clinically significant BRD4 off-target activity, and its Vd approximates total body water with limited tissue distribution, providing a pharmacological basis for its lower observed thrombocytopenia rate [2][3].

thrombocytopenia platelet toxicity BRD4 off-target volume of distribution hematologic adverse events

Belinostat Procurement Application Scenarios: Evidence-Driven Selection Contexts for Research and Clinical Use


Preclinical HDAC6- or HDAC5-Dependent Target Engagement Studies

Belinostat is the appropriate choice for in vitro or in vivo models requiring simultaneous engagement of Class I, IIA, and IIB HDAC isoforms. With HDAC6 IC50 = 10 nM (22.6-fold more potent than romidepsin's 226 nM) and HDAC5 IC50 = 25 nM (>40-fold more potent than romidepsin's >1,000 nM), belinostat provides broad target coverage unattainable with Class I-selective agents. Belinostat is the only approved HDAC inhibitor with clinically achievable HDAC5 inhibition (IC50 = 76 nM vs. Cmax = 220 nM) [1][2]. Procure belinostat (not romidepsin) when HDAC6-mediated α-tubulin acetylation or HSP90 chaperone function readouts are primary endpoints.

PTCL-Focused Clinical Trial or Translational Research Requiring FDA-Approved Monotherapy

For any PTCL-focused procurement scenario requiring an FDA-approved single-agent HDAC inhibitor, belinostat is the only hydroxamate-class option with a PTCL-specific regulatory label. Vorinostat is restricted to CTCL and cannot serve as a regulatory-equivalent alternative for PTCL protocols [3]. The BELIEF trial established belinostat monotherapy ORR of 25.8% with durable responses (mDOR 13.6 months, longest responder ≥36 months), supporting its use as a reference standard in PTCL translational studies [4]. The ongoing CRESCENDO Phase III trial (Bel-CHOP vs. CHOP in first-line PTCL) further positions belinostat as the leading HDAC inhibitor for front-line PTCL combination development [5].

Combination Regimens Where Cardiac Safety or CYP450 Drug-Drug Interactions Are Protocol-Exclusionary

Belinostat should be prioritized when the experimental or clinical protocol involves (a) concomitant medications that are CYP450 substrates, inhibitors, or inducers, or (b) patient populations with pre-existing cardiovascular risk. Belinostat's primary clearance via UGT1A1 (80–90%) avoids CYP450-mediated drug-drug interactions—confirmed by the absence of pharmacokinetic interaction with warfarin (a CYP2C9 substrate) [6]. Its cardiac safety profile (no QTc prolongation, zero Torsades de Pointes cases) contrasts sharply with vorinostat (hERG IC50 322 nM, 7 Torsades cases) and romidepsin (FDA-mandated ECG monitoring), making belinostat the preferred HDAC inhibitor in cardiotoxicity-sensitive study designs [7].

AITL/TFH-Subtype Lymphoma Models or Biomarker-Enriched PTCL Studies

For AITL or TFH-phenotype PTCL preclinical models, belinostat's numerically higher ORR in AITL patients (45%, BELIEF trial) compared with romidepsin (30%, pivotal Phase II) provides a data-supported rationale for preferential selection [8]. The documented cross-resistance between belinostat and romidepsin in non-TFH PTCL (Spearman ρ = 0.77, P < 10⁻⁶) further suggests that therapeutic differentiation between these agents may be most pronounced in TFH-enriched populations [5]. Researchers designing biomarker-stratified PTCL studies should consider belinostat as the HDAC inhibitor backbone for TFH-focused cohorts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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